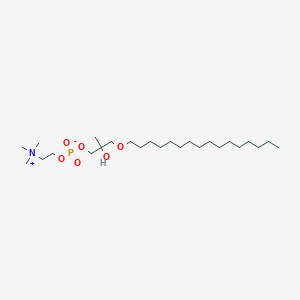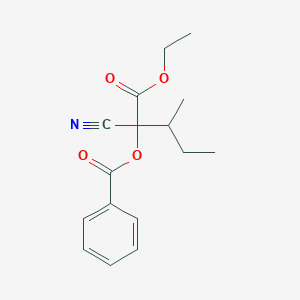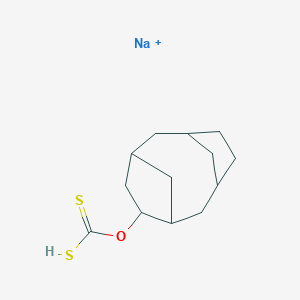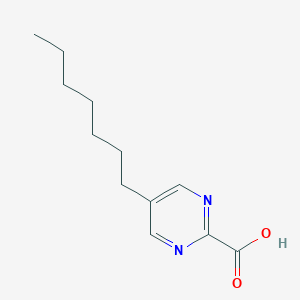
1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound that belongs to the class of phenethylamines. It is also known as 3,4,5-trimethoxy-N-(benzyl)-N-(1-pyrrolidinyl)benzeneacetamide or simply as BU-224. This compound has recently gained attention in the scientific community due to its potential applications in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea involves the inhibition of the serotonin transporter (SERT), which leads to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is responsible for the antidepressant and anxiolytic effects of BU-224.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea has a number of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which leads to an improvement in mood and a reduction in anxiety. It has also been found to have a low affinity for other neurotransmitter transporters, which reduces the risk of side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea in lab experiments include its high potency and selectivity for the serotonin transporter (SERT), which makes it a useful tool for studying the role of serotonin in the brain. However, the limitations of using BU-224 include its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea. One direction is to investigate its potential as a treatment for depression, anxiety, and other mood disorders. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, research could be done to improve the solubility of BU-224 in water, which would make it easier to administer in vivo.
Méthodes De Synthèse
The synthesis of 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea involves a multi-step process that includes the reaction of 3,4,5-trimethoxybenzaldehyde with pyrrolidine, followed by the reaction of the resulting product with benzylamine. The final step involves the reaction of the intermediate product with urea to yield the final compound.
Applications De Recherche Scientifique
Recent studies have shown that 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea has potential applications in the field of neuroscience. It has been found to act as a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein that is responsible for the reuptake of serotonin in the brain. This property of BU-224 makes it a potential candidate for the treatment of depression, anxiety, and other mood disorders.
Propriétés
Numéro CAS |
19985-28-5 |
|---|---|
Nom du produit |
1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Formule moléculaire |
C21H27N3O4 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
1-(1-benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C21H27N3O4/c1-26-18-11-17(12-19(27-2)20(18)28-3)23-21(25)22-16-9-10-24(14-16)13-15-7-5-4-6-8-15/h4-8,11-12,16H,9-10,13-14H2,1-3H3,(H2,22,23,25) |
Clé InChI |
NDKOBCHIVYWHHD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCN(C2)CC3=CC=CC=C3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCN(C2)CC3=CC=CC=C3 |
Synonymes |
1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)

![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)








